
3-(2-Aminophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with an aminophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)pyrrolidine-2,5-dione typically involves the condensation of an anhydride with an amine derivative. One common method is the reaction of N-hydroxysuccinimide with 2-aminophenylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require specific pH conditions or elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .
Applications De Recherche Scientifique
3-(2-Aminophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of P450 aromatase, a key enzyme in steroid biosynthesis . The compound binds to the active site of the enzyme, preventing the conversion of androgens to estrogens, which can be beneficial in treating hormone-dependent cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4′-Aminophenyl)pyrrolidine-2,5-dione: Known for its reversible inhibition of P450 aromatase.
3-(Prop-2-enyl)pyrrolidine-2,5-dione: Evaluated for its potential as an aromatase inhibitor.
3-(Prop-2-ynyl)pyrrolidine-2,5-dione: Demonstrates reversible activity against human placental P450 aromatase.
Uniqueness
3-(2-Aminophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminophenyl group allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Propriétés
Numéro CAS |
62565-24-6 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(2-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5,11H2,(H,12,13,14) |
Clé InChI |
LLGRLTJTDCELTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


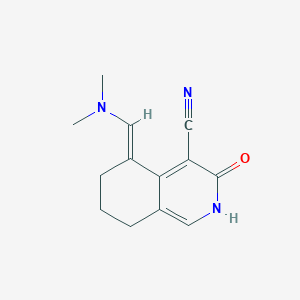
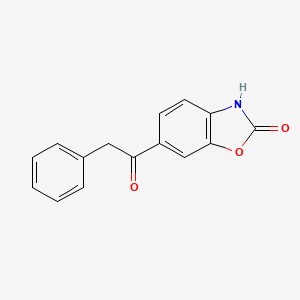
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
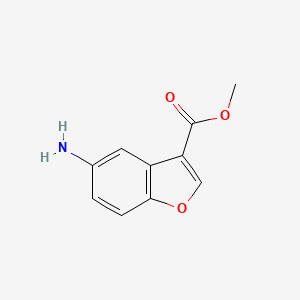
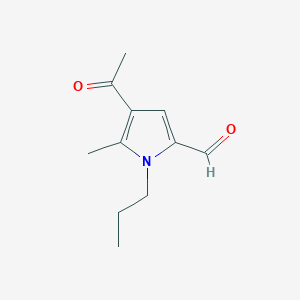



![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
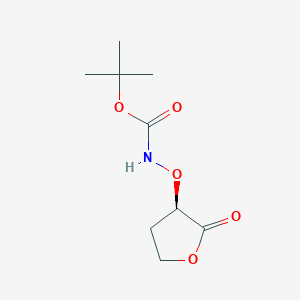
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
